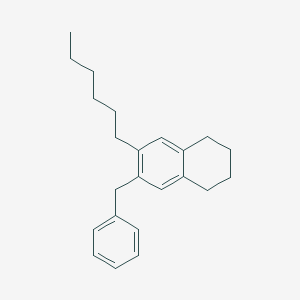

6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene

Beschreibung

6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene is a tetrahydronaphthalene derivative featuring a benzyl group at position 6 and a hexyl chain at position 5. Its core structure consists of a partially hydrogenated naphthalene ring, which confers both aromatic and aliphatic reactivity. The bulky benzyl and hexyl substituents influence its physicochemical properties, such as solubility, boiling point, and regioselectivity in reactions.

Eigenschaften

CAS-Nummer |

917774-36-8 |

|---|---|

Molekularformel |

C23H30 |

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

6-benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C23H30/c1-2-3-4-8-13-22-17-20-14-9-10-15-21(20)18-23(22)16-19-11-6-5-7-12-19/h5-7,11-12,17-18H,2-4,8-10,13-16H2,1H3 |

InChI-Schlüssel |

UBJQLGOBKKDWEH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=C(C=C2CCCCC2=C1)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene, which undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.

Functionalization: The tetrahydronaphthalene is then functionalized at the 6th and 7th positions through Friedel-Crafts alkylation reactions. Benzyl chloride and hexyl chloride are commonly used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated, nitrated, or alkylated derivatives

Wissenschaftliche Forschungsanwendungen

6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to cell signaling and receptor interactions due to its structural similarity to certain bioactive molecules.

Industry: It can be used as an intermediate in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The benzyl and hexyl groups may enhance its binding affinity to certain receptors or enzymes, influencing various biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Regioselectivity : Further studies are needed to confirm whether the benzyl/hexyl groups direct electrophilic substitution similarly to methyl groups in bromination .

- Applications : Exploration of the compound’s utility in polymer matrices or as a precursor for functionalized derivatives (e.g., introducing triazole moieties as in ).

- Data Limitations : Experimental data (e.g., NMR, HPLC) for the target compound are absent in the provided evidence, highlighting a need for future characterization.

Biologische Aktivität

6-Benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene (C₁₈H₂₄) is a polycyclic aromatic hydrocarbon characterized by a tetrahydronaphthalene core with a benzyl group at the 6-position and a hexyl group at the 7-position. This unique structure contributes to its hydrophobic properties and potential biological activities, making it a subject of interest in pharmacological studies.

- Molecular Formula : C₁₈H₂₄

- Molecular Weight : Approximately 298.48 g/mol

- Structure : The compound features a tetrahydronaphthalene framework, which is known for its stability and ability to interact with various biological targets.

Pharmacological Potential

Research indicates that 6-benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene may exhibit significant biological activity due to its structural characteristics. Similar compounds have demonstrated interactions with various biological targets, including:

- Antioxidant Activity : Compounds related to tetrahydronaphthalene have been studied for their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Some studies have shown that polycyclic aromatic hydrocarbons can exhibit antimicrobial properties against various pathogens. The specific activity of 6-benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene remains to be fully elucidated but warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene can provide insights into its biological effects. The presence of both benzyl and hexyl substituents may influence its lipophilicity and interaction with cellular membranes.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Benzyl-1,2,3,4-tetrahydronaphthalene | C₁₇H₁₈ | Lacks hexyl group; simpler structure |

| 6-Hexyl-1,2,3,4-tetrahydronaphthalene | C₁₇H₂₂ | Lacks benzyl group; more saturated |

| 6-Benzyl-7-butyl-1,2,3,4-tetrahydronaphthalene | C₁₈H₂₄ | Similar structure but with a butyl group |

Case Studies and Research Findings

- Antioxidant Studies : In comparative analyses of various tetrahydronaphthalene derivatives, antioxidant activities were assessed using DPPH and ABTS assays. Results indicated that structural variations significantly impact radical scavenging abilities .

- Antimicrobial Testing : A study focusing on the antimicrobial properties of similar compounds revealed notable activity against Gram-positive bacteria. Future studies should explore the specific effects of 6-benzyl-7-hexyl-1,2,3,4-tetrahydronaphthalene against a broader spectrum of microorganisms .

- Toxicological Assessments : Preliminary toxicological evaluations are necessary to ascertain the safety profile of this compound in potential therapeutic applications. Existing data on related compounds suggest a need for careful evaluation before clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.